Cas no 38925-78-9 (Glycine, N-phenyl-N-[(phenylmethoxy)carbonyl]-)

Glycine, N-phenyl-N-[(phenylmethoxy)carbonyl]-, is a protected glycine derivative featuring a phenyl-substituted carbamate group. This compound is primarily utilized in peptide synthesis, where the N-phenyl-N-[(phenylmethoxy)carbonyl] (PhZ) protecting group offers enhanced stability under acidic and basic conditions compared to traditional carbamate protections. The aromatic substitution pattern improves steric and electronic control during coupling reactions, minimizing side reactions. Its structural features make it particularly valuable in solid-phase peptide synthesis (SPPS) and other applications requiring selective deprotection. The product is characterized by high purity and consistent performance, ensuring reliable results in complex synthetic workflows.
Glycine, N-phenyl-N-[(phenylmethoxy)carbonyl]- structure
38925-78-9 structure
Product Name:Glycine, N-phenyl-N-[(phenylmethoxy)carbonyl]-
CAS No:38925-78-9
MF:C16H15NO4
MW:285.294604539871
CID:1496171
PubChem ID:19032033
Update Time:2025-10-28

Glycine, N-phenyl-N-[(phenylmethoxy)carbonyl]- Chemical and Physical Properties

Names and Identifiers

    • AC-16355
    • SCHEMBL84134
    • N-Cbz phenyl glycine
    • AKOS010049564
    • LDXUQIQQIPCVEE-UHFFFAOYSA-N
    • 38925-78-9
    • 2-{[(benzyloxy)carbonyl](phenyl)amino}acetic acid
    • EN300-7327417
    • Glycine, N-phenyl-N-[(phenylmethoxy)carbonyl]-
    • Inchi: 1S/C16H15NO4/c18-15(19)11-17(14-9-5-2-6-10-14)16(20)21-12-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,19)
    • InChI Key: LDXUQIQQIPCVEE-UHFFFAOYSA-N
    • SMILES: O(C(N(CC(=O)O)C1C=CC=CC=1)=O)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 285.10015
  • Monoisotopic Mass: 285.10010796g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 346
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 66.8Ų

Experimental Properties

  • PSA: 66.84

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Additional information on Glycine, N-phenyl-N-[(phenylmethoxy)carbonyl]-

Comprehensive Guide to Glycine, N-phenyl-N-[(phenylmethoxy)carbonyl]- (CAS No. 38925-78-9): Properties, Applications, and Market Insights

Glycine, N-phenyl-N-[(phenylmethoxy)carbonyl]- (CAS No. 38925-78-9) is a specialized N-protected glycine derivative widely used in peptide synthesis and pharmaceutical research. This compound, featuring a phenylmethoxycarbonyl (PMC) protecting group, plays a critical role in modern organic chemistry due to its stability and reactivity profile. Researchers and manufacturers value this chemical for its ability to facilitate complex peptide coupling reactions while minimizing side reactions.

The molecular structure of Glycine, N-phenyl-N-[(phenylmethoxy)carbonyl]- combines a glycine backbone with protective groups that enhance its utility in solid-phase peptide synthesis (SPPS). With growing interest in therapeutic peptides and bioconjugation techniques, this compound has gained significant attention in 2023-2024 as the pharmaceutical industry expands its exploration of peptide-based drugs for metabolic disorders and oncology applications.

Recent advancements in green chemistry have prompted investigations into more sustainable production methods for N-protected amino acid derivatives. The compound's solubility characteristics in various organic solvents make it particularly valuable for researchers developing novel drug delivery systems, a hot topic in current pharmaceutical innovation. Analytical techniques like HPLC and mass spectrometry are typically employed to verify the purity of this material, which is crucial for reproducible research results.

The global market for peptide synthesis reagents is projected to grow at 7.8% CAGR through 2028, with Glycine, N-phenyl-N-[(phenylmethoxy)carbonyl]- maintaining steady demand. Pharmaceutical companies increasingly seek high-purity amino acid derivatives for developing next-generation biologics, particularly for diabetes and obesity treatments where peptide therapeutics show exceptional promise. Current research focuses on optimizing protection group strategies to improve coupling efficiency and reduce waste in peptide manufacturing.

Quality control specifications for CAS 38925-78-9 typically require ≥98% purity, with strict limits on residual solvents and heavy metals. Storage recommendations emphasize protection from moisture at 2-8°C to maintain stability. The compound's crystalline powder form offers convenient handling for laboratory use, though proper personal protective equipment should always be used when handling fine chemical powders.

Emerging applications in biomaterials science have created new opportunities for protected amino acid derivatives. Researchers are exploring their use in designing smart hydrogels and tissue engineering scaffolds, particularly for controlled drug release systems. This expansion beyond traditional peptide chemistry demonstrates the versatile potential of N-phenyl-N-[(phenylmethoxy)carbonyl] glycine in interdisciplinary research.

For synthetic chemists, understanding the deprotection conditions of this compound is essential. The PMC group can be removed under mild acidic conditions, making it compatible with various orthogonal protection schemes in complex peptide syntheses. Recent publications highlight its utility in constructing constrained peptides and cyclic peptide scaffolds that show enhanced metabolic stability compared to linear analogs.

Supply chain considerations for 38925-78-9 emphasize the importance of reliable manufacturers with documented quality assurance protocols. The compound's shelf life and batch-to-batch consistency are critical factors for research institutions and contract development organizations engaged in long-term peptide projects. Current market trends show increasing preference for GMP-grade materials as peptide drugs advance through clinical trials.

Analytical characterization of Glycine, N-phenyl-N-[(phenylmethoxy)carbonyl]- typically includes NMR spectroscopy (1H and 13C), infrared spectroscopy, and elemental analysis. These techniques verify both identity and purity, with particular attention to the absence of diastereomeric impurities that could affect chiral peptide synthesis. The compound's melting point range (typically 120-123°C) serves as an additional quality indicator.

Future research directions for protected glycine derivatives may explore their potential in peptide-drug conjugates and targeted therapeutics. The growing field of precision medicine creates opportunities for specialized building blocks like N-phenyl-N-[(phenylmethoxy)carbonyl] glycine to enable novel treatment modalities. Environmental considerations are also driving development of greener synthetic pathways for such intermediates.

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